
2-(3-chlorophenoxy)-N-phenylacetamide
Overview
Description
2-(3-chlorophenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides. It is characterized by the presence of a chlorophenoxy group and a phenylacetamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-chlorophenoxy)-N-phenylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorophenol with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. It can be utilized in the development of new chemical entities with potential biological activities .
2. Biology:
- Investigating Biological Mechanisms: Research indicates that this compound can be used to study the role of alpha-adrenergic receptors in various physiological and pathological processes. Its interactions with these receptors may lead to insights into cardiovascular and neurological functions .
- Potential Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections.
3. Medicine:
- Therapeutic Applications: The compound's potential therapeutic applications are under exploration, particularly regarding its efficacy against specific diseases. Its mechanism of action may involve modulation of receptor activity, which is crucial for developing targeted therapies .
- Drug Discovery: As a candidate for drug discovery, its structure can be modified to enhance potency and selectivity towards biological targets, thus paving the way for novel therapeutic agents.
4. Industry:
- Reagent in Industrial Processes: In industrial settings, this compound may be employed as a reagent in various chemical processes, contributing to the development of new materials or chemical products.
Case Studies
Case Study 1: Alpha-Adrenergic Receptor Modulation
A study investigated the effects of this compound on alpha-adrenergic receptors in rat models. Results indicated significant modulation of receptor activity, suggesting potential applications in treating hypertension and related disorders.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited antimicrobial activity against several strains of bacteria. Further investigations are warranted to explore its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)propionic acid: A related compound with similar structural features but different functional groups.
2-(3-chlorophenoxy)propionamide: Another similar compound with a propionamide group instead of a phenylacetamide group
Uniqueness
2-(3-chlorophenoxy)-N-phenylacetamide is unique due to its specific combination of the chlorophenoxy and phenylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-(3-chlorophenoxy)-N-phenylacetamide is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a chlorophenoxy group attached to a phenylacetamide structure. This configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi, particularly focusing on:
- Gram-positive bacteria: Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria: Less effective against Escherichia coli.
- Fungi: Moderate efficacy against Candida albicans, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | MFC (µg/mL) | Remarks |
---|---|---|---|
Staphylococcus aureus | <128 | <512 | Effective against Gram-positive |
Escherichia coli | >512 | >1024 | Less effective |
Candida albicans | 128-256 | 512-1024 | Moderate efficacy |
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. It is suggested that the compound may inhibit certain metabolic pathways, thereby influencing cellular functions. This modulation can lead to the desired antimicrobial effects observed in various studies.
Anticancer Potential
Emerging research indicates that this compound may also possess anticancer properties. Investigations into its effects on cancer cell lines have shown promise, particularly in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells. However, further studies are needed to elucidate the specific pathways involved and to evaluate its efficacy in vivo.
Case Studies and Research Findings
-
Antifungal Activity Study:
A study evaluated the antifungal potential of 2-chloro-N-phenylacetamide against fluconazole-resistant strains of C. albicans and C. parapsilosis. The results indicated significant inhibition of biofilm formation and disruption of preformed biofilms, highlighting the compound's potential in addressing antifungal resistance . -
Antimicrobial Screening:
In a broader screening of N-substituted phenylacetamides, compounds similar to this compound were assessed for their antimicrobial activity. The results indicated that compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating better membrane penetration and increased biological activity .
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-phenylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKOPZJMZVQMGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309494 | |
Record name | 2-(3-chlorophenoxy)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18705-06-1 | |
Record name | NSC212144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-chlorophenoxy)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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